2-(1,3,4-Oxadiazol-2-yl)piperidine
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Overview
Description
2-(1,3,4-Oxadiazol-2-yl)piperidine is a heterocyclic compound that features a piperidine ring fused with an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,4-Oxadiazol-2-yl)piperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of piperidine with an amidoxime derivative, followed by cyclization using acyl chloride or anhydride in a suitable solvent . Another method involves the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production .
Chemical Reactions Analysis
Types of Reactions
2-(1,3,4-Oxadiazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the piperidine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides, anhydrides, and reducing agents like sodium borohydride. Reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like tetrabutylammonium fluoride (TBAF) .
Major Products
The major products formed from these reactions are typically substituted oxadiazole derivatives, which can exhibit a range of biological activities .
Scientific Research Applications
2-(1,3,4-Oxadiazol-2-yl)piperidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,3,4-Oxadiazol-2-yl)piperidine involves its interaction with various molecular targets. It can inhibit enzymes such as thymidylate synthase and histone deacetylase, leading to the disruption of cellular processes. The compound can also interact with pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties and biological activities.
1,3,4-Oxadiazole: Similar to 2-(1,3,4-Oxadiazol-2-yl)piperidine but with different substituents, leading to variations in activity.
1,2,5-Oxadiazole (Furazan): Known for its high-energy properties and use in energetic materials.
Uniqueness
This compound is unique due to its specific combination of the piperidine and oxadiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
2-piperidin-2-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-2-4-8-6(3-1)7-10-9-5-11-7/h5-6,8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJQBNQHUAFBMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NN=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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